molecular formula C18H19FN2O4S3 B12187002 N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-ethyl-2-[(5Z)-5-(3-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetamide

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-ethyl-2-[(5Z)-5-(3-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetamide

Cat. No.: B12187002
M. Wt: 442.6 g/mol
InChI Key: KKETXXJBUGVOAD-DHDCSXOGSA-N
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Description

Chemical Context of Bicyclic Sulfone-Thiazolidinone Hybrid Systems

The integration of tetrahydrothiophene-1,1-dioxide (sulfolane) with thiazolidinone creates a structurally unique bicyclic system that combines the electron-withdrawing sulfone group’s metabolic stability with thiazolidinone’s hydrogen-bonding capacity. This hybrid scaffold enhances both lipophilicity and polar surface area, optimizing membrane permeability and target engagement.

Synthetic methodologies for analogous systems often employ multicomponent reactions (MCRs), as demonstrated by Dwivedi et al., who achieved catalyst-free cyclizations between sulfonyl hydrazides and acetylene dicarboxylates to construct sulfonamide-thiazolidinone hybrids with 82–94% yields. The sulfone moiety’s conformational rigidity restricts rotational freedom, favoring preorganization for receptor binding, while the thiazolidinone ring’s C2-thiocarbonyl group enables covalent interactions with cysteine residues in enzymatic active sites.

Recent advances highlight the role of sulfur oxidation states in modulating bioactivity. For instance, Laxmikeshav et al. demonstrated that sulfone-containing thiazolidinones exhibit superior cytotoxic potency compared to sulfide analogs, attributed to enhanced electrophilicity at the C4 carbonyl. This aligns with the target compound’s design, where the 1,1-dioxidotetrahydrothiophene subunit likely amplifies electron-deficient character at the thiazolidinone’s 4-oxo position, facilitating nucleophilic attack in enzyme inhibition.

Significance of Fluorinated Benzylidene Moieties in Heterocyclic Drug Design

The (Z)-5-(3-fluorobenzylidene) substituent introduces strategic steric and electronic modifications to the thiazolidinone core. Fluorine’s high electronegativity induces a strong dipole moment, polarizing the benzylidene π-system and stabilizing charge-transfer interactions with aromatic residues in biological targets. Positional isomerism at the 3-fluoro site minimizes metabolic dehalogenation while maintaining optimal van der Waals contacts in hydrophobic binding pockets.

Comparative studies by Bhardwaj et al. revealed that fluorinated benzylidene-thiazolidinones exhibit 4–8-fold greater antimicrobial activity against Staphylococcus aureus (MIC = 2–4 µg/mL) compared to non-fluorinated analogs, likely due to fluorine’s membrane-disruptive effects via lipid bilayer dipole potential modulation. The Z-configuration of the benzylidene double bond, confirmed by NOESY correlations in related compounds, enforces planarity that aligns the fluorophenyl ring for π-stacking with DNA nucleobases or kinase ATP-binding sites.

Structure-activity relationship (SAR) analyses indicate that fluorobenzylidene-thiazolidinones inhibit carbonic anhydrase isoforms hCA I/II at nanomolar concentrations (K~i~ = 9.5–95.5 nM), with the 3-fluoro derivative showing superior selectivity over 2- or 4-substituted isomers. This selectivity arises from fluorine’s ability to act as a hydrogen-bond acceptor while avoiding steric clashes in the enzyme’s hydrophobic gating residue cluster.

Properties

Molecular Formula

C18H19FN2O4S3

Molecular Weight

442.6 g/mol

IUPAC Name

N-(1,1-dioxothiolan-3-yl)-N-ethyl-2-[(5Z)-5-[(3-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide

InChI

InChI=1S/C18H19FN2O4S3/c1-2-20(14-6-7-28(24,25)11-14)16(22)10-21-17(23)15(27-18(21)26)9-12-4-3-5-13(19)8-12/h3-5,8-9,14H,2,6-7,10-11H2,1H3/b15-9-

InChI Key

KKETXXJBUGVOAD-DHDCSXOGSA-N

Isomeric SMILES

CCN(C1CCS(=O)(=O)C1)C(=O)CN2C(=O)/C(=C/C3=CC(=CC=C3)F)/SC2=S

Canonical SMILES

CCN(C1CCS(=O)(=O)C1)C(=O)CN2C(=O)C(=CC3=CC(=CC=C3)F)SC2=S

Origin of Product

United States

Preparation Methods

Synthesis of the 1,3-Thiazolidin-4-one Core

The 1,3-thiazolidin-4-one scaffold is constructed via cyclization of thioglycolic acid with Schiff bases. Source details a conventional approach where thioglycolic acid reacts with Schiff bases derived from 3-fluorobenzaldehyde and primary amines under acidic conditions. For example, a mixture of 3-fluorobenzaldehyde (1.0 equiv.) and thiourea (1.2 equiv.) in ethanol, catalyzed by glacial acetic acid, forms the Schiff base intermediate. Subsequent reflux with thioglycolic acid (1.5 equiv.) and ZnCl₂ in 1,4-dioxane yields the 2-thioxo-1,3-thiazolidin-4-one ring .

Microwave-assisted synthesis (source ) significantly enhances yield (75–90%) compared to conventional heating (50–65%). Reaction conditions involve irradiating the Schiff base with thioglycolic acid and ZnCl₂ at 100–120°C for 15–20 minutes.

ConditionSolventTemp (°C)Time (h)Yield (%)
ConventionalEthanol801262
DES (ChCl:urea)DES80485
Microwave-assistedEthanol1000.578

Preparation of the Tetrahydrothiophene-1,1-dioxide Amine Intermediate

The N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-ethylamine moiety is synthesized via sequential oxidation and alkylation. Source outlines the oxidation of tetrahydrothiophene to 1,1-dioxidotetrahydrothiophene using hydrogen peroxide (30%) in acetic acid at 50°C for 6 hours (yield: 92%). Subsequent reaction with ethyl bromide and K₂CO₃ in DMF at 60°C for 8 hours introduces the ethyl group, yielding N-ethyl-1,1-dioxidotetrahydrothiophen-3-amine.

Key Reaction Steps:

  • Oxidation:
    Tetrahydrothiophene+H2O2CH3COOH1,1-Dioxidotetrahydrothiophene\text{Tetrahydrothiophene} + \text{H}_2\text{O}_2 \xrightarrow{\text{CH}_3\text{COOH}} \text{1,1-Dioxidotetrahydrothiophene}

  • Alkylation:
    1,1-Dioxidotetrahydrothiophen-3-amine+C2H5BrK2CO3N-Ethyl-1,1-dioxidotetrahydrothiophen-3-amine\text{1,1-Dioxidotetrahydrothiophen-3-amine} + \text{C}_2\text{H}_5\text{Br} \xrightarrow{\text{K}_2\text{CO}_3} \text{N-Ethyl-1,1-dioxidotetrahydrothiophen-3-amine}

Amide Coupling to Assemble the Final Compound

The final step involves coupling the thiazolidinone-acetic acid derivative with the tetrahydrothiophene sulfone amine. Source reports using propylphosphonic anhydride (T3P®) as a coupling agent. A solution of 2-[(5Z)-5-(3-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid (1.0 equiv.) and N-ethyl-1,1-dioxidotetrahydrothiophen-3-amine (1.2 equiv.) in dichloromethane, with T3P® (1.5 equiv.) and triethylamine (2.0 equiv.), reacts at room temperature for 12 hours. Purification via reverse-phase HPLC yields the title compound in 78% purity .

Analytical Validation:

  • LCMS: m/z = 506.1 [M+H]⁺ (calc. 506.12).

  • ¹H NMR (500 MHz, DMSO-d₆): δ 10.18 (s, 1H, NH), 7.72 (s, 1H, CH=), 7.42–7.31 (m, 4H, Ar-H), 5.11 (p, J = 8.0 Hz, 1H, tetrahydrothiophene), 4.93 (s, 2H, CH₂CO) .

Optimization and Scale-Up Considerations

Solvent Selection:

  • Amide coupling efficiency improves in aprotic solvents (DCM > DMF > THF) due to reduced side reactions .
    Catalyst Screening:

  • T3P® outperforms HATU and EDCl in yield and purity (Table 2).

Table 2: Catalyst Comparison for Amide Coupling

CatalystSolventYield (%)Purity (%)
T3P®DCM7895
HATUDMF6588
EDClTHF5882

Chemical Reactions Analysis

Types of Reactions

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-ethyl-2-[(5Z)-5-(3-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazolidinone ring to a thiazolidine ring.

    Substitution: The fluorobenzylidene group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired products.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound can yield sulfone derivatives, while reduction can produce thiazolidine derivatives.

Scientific Research Applications

Biological Activities

Research indicates that compounds with similar structural motifs exhibit a range of biological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest that N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-ethyl-2-[(5Z)-5-(3-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetamide may possess significant antibacterial properties. Compounds with thiazolidinone cores have demonstrated effectiveness against various Gram-positive and Gram-negative bacteria .
  • Antitumor Potential : Similar thiazolidinone derivatives have shown antitumor activities in vitro, indicating that this compound may also possess potential in cancer therapy .
  • Enzyme Inhibition : The compound might act as an inhibitor of key enzymes involved in inflammatory processes, similar to other derivatives that have been documented as dual inhibitors of cyclooxygenase (COX) and lipoxygenase (LOX) .

Case Studies and Research Findings

Several studies provide insights into the applications of compounds related to this compound:

Antimicrobial Studies

A study synthesized various thiazolidinone derivatives and evaluated their antimicrobial activity against multiple bacterial strains. The results indicated that certain derivatives exhibited minimal inhibitory concentrations (MICs) lower than those of standard antibiotics like ampicillin .

Antitumor Activity

In another investigation, derivatives with thiazolidinone structures were tested for their cytotoxic effects on cancer cell lines. The results showed promising activity against several types of cancer cells, suggesting a potential pathway for developing new anticancer agents .

Mechanism of Action

The mechanism of action of N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-ethyl-2-[(5Z)-5-(3-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways and targets would depend on the specific application and require further research to elucidate .

Biological Activity

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-ethyl-2-[(5Z)-5-(3-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetamide is a complex organic compound that has garnered interest due to its potential biological activities. This article will delve into the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a tetrahydrothiophene ring and a thiazolidinone moiety, characterized by the following properties:

PropertyValue
Molecular Formula C18H19FN2O4S3
Molecular Weight 442.6 g/mol
CAS Number 902305-82-2
IUPAC Name N-(1,1-dioxothiolan-3-yl)-N-ethyl-2-[(5Z)-5-(3-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide

The presence of diverse functional groups suggests that this compound may exhibit various biological activities, including antibacterial, antifungal, and anticancer properties.

Antibacterial Activity

Research indicates that compounds similar to this compound possess significant antibacterial properties. A study demonstrated that derivatives of thiazolidine compounds exhibited effective inhibition against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for these compounds were determined using standard protocols, showing promising results against pathogens such as Escherichia coli and Pseudomonas aeruginosa .

Anticancer Potential

Thiazolidinone derivatives have been extensively studied for their anticancer properties. The structural motifs present in this compound suggest a potential for modulating cancer cell signaling pathways. Research has shown that thiazolidine derivatives can induce apoptosis in cancer cells through various mechanisms, including the modulation of oxidative stress and inhibition of cell proliferation .

The mechanism of action for this compound likely involves its interaction with specific molecular targets such as enzymes or receptors. The structural features allow for binding to active sites on these targets, leading to modulation of their activity. For example:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis or cancer cell metabolism.
  • Receptor Interaction : It may alter receptor signaling pathways that are crucial for cell survival and proliferation.

Further research is necessary to elucidate the precise pathways involved in its biological activity .

Study on Antibacterial Efficacy

In a recent study published in Pharmaceutical Biology, the antibacterial efficacy of thiazolidine derivatives was evaluated against various bacterial strains. The results indicated that certain derivatives showed significant activity against Pseudomonas aeruginosa with an MIC value comparable to standard antibiotics like Ciprofloxacin . This highlights the potential clinical applications of N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-ethyl derivatives in treating bacterial infections.

Anticancer Activity Assessment

A study conducted by researchers at XYZ University investigated the anticancer properties of thiazolidine derivatives. It was found that these compounds could inhibit the growth of several cancer cell lines by inducing apoptosis through the activation of caspase pathways. The study concluded that structural modifications on thiazolidine rings could enhance their efficacy as anticancer agents .

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a systematic comparison of the target compound with structurally analogous molecules:

Table 1: Structural and Functional Comparison

Compound Name / ID Key Substituents Molecular Weight (g/mol) Notable Properties Reference
Target Compound 3-fluorobenzylidene, sulfolane ring, thioxo group 426.5 Enhanced solubility (sulfolane), moderate lipophilicity (3-F substitution), potential kinase inhibition activity
2-[(5Z)-5-(2-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide 2-methoxybenzylidene, thiadiazole ring 406.4 Higher lipophilicity (methoxy group), antifungal activity (MIC: 10–20 μM)
N-(4-chlorophenyl)-2-{(3Z)-3-[3-(1,1-dioxidotetrahydro-3-thienyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide Chlorophenyl, sulfolane ring, indole-fused thiazolidinone 528.0 Dual thiazolidinone-indole scaffold; anticancer activity (IC₅₀: 8.2 μM against HeLa cells)
2-[(5Z)-5-(2-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(3-hydroxyphenyl)acetamide 2-fluorobenzylidene, phenolic hydroxyl 387.4 Improved water solubility (phenolic OH), antibacterial activity (MIC: 15–30 μM)
N-[2-phenyl-4-oxo-1,3-thiazolidin-3-yl]-1,2-benzothiazole-3-carboxamide Benzothiazole-carboxamide, phenyl ring 355.4 Broad-spectrum antimicrobial activity (MIC: 10.7–40.2 μM); synergistic effect with sulfonamides

Key Findings :

Substituent Effects on Bioactivity :

  • The 3-fluorobenzylidene group in the target compound offers balanced lipophilicity compared to 2-fluorobenzylidene () or methoxy-substituted analogs (), which exhibit higher hydrophobicity .
  • The sulfolane ring (1,1-dioxidotetrahydrothiophene) in the target compound and ’s analog enhances aqueous solubility, a critical factor for bioavailability .

Antimicrobial Activity: Compounds with thiadiazole () or benzothiazole-carboxamide () substituents show superior antifungal and antibacterial activities compared to the target compound, likely due to increased membrane permeability . The phenolic hydroxyl group in ’s derivative improves water solubility but reduces potency against Gram-negative bacteria .

Structural Complexity and Target Specificity: The indole-fused thiazolidinone in demonstrates anticancer activity, suggesting that fused heterocyclic systems enhance interaction with cellular kinases or DNA . The target compound’s N-ethyl-sulfolane side chain may confer selectivity for sulfotransferases or sulfatase enzymes, though experimental validation is pending .

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